Cas no 1825560-41-5 (N-(1-Cyano-1-cyclopropylethyl)-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide)
N-(1-Cyano-1-cyclopropylethyl)-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- 1825560-41-5
- N-(1-CYANO-1-CYCLOPROPYLETHYL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE
- AKOS030756919
- 2-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]sulfanyl-N-phenylacetamide
- Z1999748870
- EN300-26683896
- N-(1-Cyano-1-cyclopropylethyl)-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide
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- Inchi: 1S/C16H19N3O2S/c1-16(11-17,12-7-8-12)19-15(21)10-22-9-14(20)18-13-5-3-2-4-6-13/h2-6,12H,7-10H2,1H3,(H,18,20)(H,19,21)
- InChI Key: BEVIZPBLIUVMRW-UHFFFAOYSA-N
- SMILES: S(CC(NC1C=CC=CC=1)=O)CC(NC(C#N)(C)C1CC1)=O
Computed Properties
- Exact Mass: 317.11979803g/mol
- Monoisotopic Mass: 317.11979803g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 463
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 107Ų
N-(1-Cyano-1-cyclopropylethyl)-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26683896-0.05g |
N-(1-cyano-1-cyclopropylethyl)-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide |
1825560-41-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-Cyano-1-cyclopropylethyl)-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on N-(1-Cyano-1-cyclopropylethyl)-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide
N-(1-Cyano-1-cyclopropylethyl)-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide: A Comprehensive Overview
The compound N-(1-Cyano-1-cyclopropylethyl)-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide, with the CAS number 1825560-41-5, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its intricate structure, which includes a cyclopropane ring, a cyano group, and a sulfanyl acetamide moiety. These structural features contribute to its unique chemical properties and potential applications in drug development.
Recent studies have highlighted the importance of cyclopropane-containing compounds in medicinal chemistry due to their ability to modulate biological targets with high precision. The presence of the cyano group further enhances the molecule's electronic properties, making it a promising candidate for various therapeutic interventions. Additionally, the sulfanyl acetamide group is known to exhibit antioxidant and anti-inflammatory activities, which adds to the compound's potential utility in treating conditions such as neurodegenerative diseases and cardiovascular disorders.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Researchers have employed various strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitution, to construct the molecule's complex framework. These methods not only demonstrate the versatility of modern synthetic techniques but also pave the way for the development of similar compounds with enhanced bioactivity.
In terms of biological activity, N-(1-Cyano-1-cyclopropylethyl)-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide has shown promising results in vitro assays targeting key enzymes involved in inflammation and oxidative stress. For instance, studies have demonstrated its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are central to inflammatory processes. Furthermore, its antioxidant properties suggest that it could play a role in mitigating oxidative damage associated with aging and chronic diseases.
The structural uniqueness of this compound also makes it an attractive candidate for drug delivery systems. Its ability to penetrate cellular membranes efficiently could enhance its bioavailability and efficacy when administered as a therapeutic agent. Ongoing research is focused on optimizing its pharmacokinetic properties to maximize its therapeutic potential while minimizing adverse effects.
In conclusion, N-(1-Cyano-1-cyclopropylethyl)-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide represents a significant advancement in the field of organic chemistry and holds great promise for future applications in medicine. With continued research and development, this compound could contribute to the discovery of novel treatments for a wide range of human diseases.
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